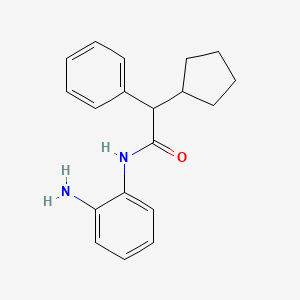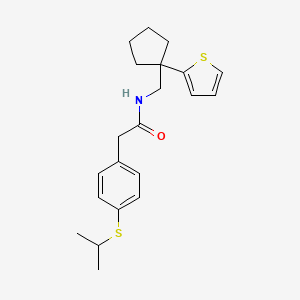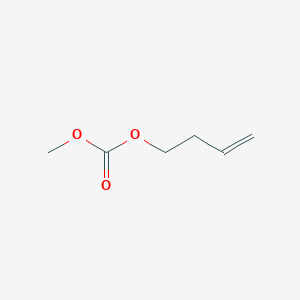![molecular formula C14H26O2Si B14125034 Triethyl[(2-methoxy-4-methylcyclohexa-1,4-dien-1-yl)oxy]silane CAS No. 88780-27-2](/img/structure/B14125034.png)
Triethyl[(2-methoxy-4-methylcyclohexa-1,4-dien-1-yl)oxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl[(2-methoxy-4-methylcyclohexa-1,4-dien-1-yl)oxy]silane is a chemical compound with the molecular formula C15H28O2Si It is known for its unique structure, which includes a silane group bonded to a methoxy-methylcyclohexadienyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[(2-methoxy-4-methylcyclohexa-1,4-dien-1-yl)oxy]silane typically involves the reaction of triethylsilane with a suitable precursor, such as 2-methoxy-4-methylcyclohexa-1,4-dien-1-ol. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the attainment of high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl[(2-methoxy-4-methylcyclohexa-1,4-dien-1-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert it into simpler silane derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under mild conditions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silane derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Triethyl[(2-methoxy-4-methylcyclohexa-1,4-dien-1-yl)oxy]silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique structural properties.
Industry: It is used in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of Triethyl[(2-methoxy-4-methylcyclohexa-1,4-dien-1-yl)oxy]silane involves its interaction with various molecular targets. The silane group can form strong bonds with other silicon or carbon atoms, facilitating the formation of stable compounds. The methoxy-methylcyclohexadienyl moiety can undergo various chemical transformations, making the compound versatile in different chemical environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylsilane: A simpler silane compound without the methoxy-methylcyclohexadienyl moiety.
Methoxycyclohexadiene: Lacks the silane group but shares the cyclohexadienyl structure.
Trimethylsilyl derivatives: Similar in structure but with different alkyl groups attached to the silicon atom.
Uniqueness
Triethyl[(2-methoxy-4-methylcyclohexa-1,4-dien-1-yl)oxy]silane is unique due to its combination of a silane group with a methoxy-methylcyclohexadienyl moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications .
Propriétés
Numéro CAS |
88780-27-2 |
|---|---|
Formule moléculaire |
C14H26O2Si |
Poids moléculaire |
254.44 g/mol |
Nom IUPAC |
triethyl-(2-methoxy-4-methylcyclohexa-1,4-dien-1-yl)oxysilane |
InChI |
InChI=1S/C14H26O2Si/c1-6-17(7-2,8-3)16-13-10-9-12(4)11-14(13)15-5/h9H,6-8,10-11H2,1-5H3 |
Clé InChI |
UMRHNPKCZSNVAG-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)OC1=C(CC(=CC1)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


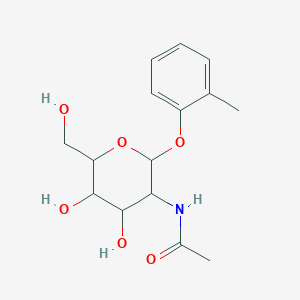

![N-(2-Aminophenyl)-2-benzo[b]thiophen-3-ylacetamide](/img/structure/B14124965.png)
![1-[(1-Bromo-6-fluorocyclohexa-2,4-dien-1-yl)methyl]pyrrolidine](/img/structure/B14124968.png)
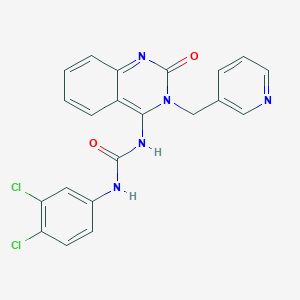
![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide](/img/structure/B14124985.png)
![Methyl 2-((2-fluorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14124987.png)
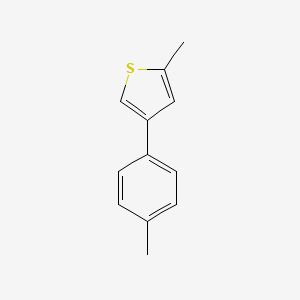

![Morpholine, 4-[1,1'-biphenyl]-4-yl-](/img/structure/B14125009.png)

